molecular formula C18H14Cl2F2N4O2 B3557254 3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-CHLOROPHENYL)UREA

3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-CHLOROPHENYL)UREA

Cat. No.: B3557254
M. Wt: 427.2 g/mol
InChI Key: JASOYEXSVLDWGE-UHFFFAOYSA-N
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Description

3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-CHLOROPHENYL)UREA is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorodifluoromethoxy and chlorophenyl groups attached to a pyrazole and urea backbone, making it a subject of interest in scientific research and industrial applications.

Properties

IUPAC Name

1-[2-[4-[chloro(difluoro)methoxy]phenyl]-5-methylpyrazol-3-yl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F2N4O2/c1-11-9-16(24-17(27)23-13-4-2-3-12(19)10-13)26(25-11)14-5-7-15(8-6-14)28-18(20,21)22/h2-10H,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASOYEXSVLDWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-CHLOROPHENYL)UREA typically involves multiple steps, starting with the preparation of the pyrazole ring. The chlorodifluoromethoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the urea linkage. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-CHLOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorodifluoromethoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-CHLOROPHENYL)UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-CHLOROPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
  • 1-(4-CHLOROPHENYL)-3-(3-METHOXYPHENYL)UREA

Uniqueness

Compared to similar compounds, 3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-CHLOROPHENYL)UREA stands out due to its unique combination of functional groups and structural features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-CHLOROPHENYL)UREA
Reactant of Route 2
Reactant of Route 2
3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-CHLOROPHENYL)UREA

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